N-benzyl-2-phenoxybutanamide
Description
Properties
IUPAC Name |
N-benzyl-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-16(20-15-11-7-4-8-12-15)17(19)18-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELVLJAYSPCRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387324 | |
| Record name | N-benzyl-2-phenoxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6121-61-5 | |
| Record name | N-benzyl-2-phenoxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for N Benzyl 2 Phenoxybutanamide
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of N-benzyl-2-phenoxybutanamide logically dissects the molecule into readily available starting materials. The primary disconnection occurs at the amide bond, a common and reliable bond formation strategy in organic synthesis. This leads to two key precursors: 2-phenoxybutanoic acid and benzylamine (B48309).
Further disconnection of the 2-phenoxybutanoic acid intermediate at the ether linkage points towards phenol (B47542) and a 2-halobutanoic acid derivative (such as 2-bromobutanoic acid) or a butanoic acid derivative with a suitable leaving group at the alpha position. This approach is based on the well-established Williamson ether synthesis.
Therefore, the principal precursors identified through this analysis are:
Benzylamine
Phenol
A C4 carboxylic acid derivative functionalized at the α-position, such as 2-bromobutanoic acid or ethyl 2-bromobutanoate.
Development and Optimization of Synthetic Pathways
The synthesis of this compound can be approached by forming the ether linkage first, followed by the amide bond formation, or vice-versa. The more common and generally higher-yielding approach involves the initial synthesis of 2-phenoxybutanoic acid, which is then coupled with benzylamine.
Amidation Reactions and Coupling Strategies
The formation of the amide bond between 2-phenoxybutanoic acid and benzylamine is a critical step in the synthesis of this compound. A variety of coupling agents can be employed to facilitate this reaction, each with its own advantages in terms of reaction conditions, yield, and prevention of side reactions.
Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. Other phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.
The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) being commonly used. The reaction is typically carried out at room temperature, although gentle heating may be required in some cases.
| Coupling Agent | Additive | Typical Solvent | General Observations |
| DCC | HOBt | DCM, DMF | High yields, but byproduct removal can be challenging. |
| EDC | HOBt | DCM, Water | Water-soluble byproduct, simplifying workup. |
| PyBOP | DIPEA | DMF, DCM | Fast reaction times and high yields. |
| HBTU | DIPEA | DMF | Commonly used in solid-phase peptide synthesis, adaptable for solution-phase. |
Etherification Methodologies
The synthesis of the 2-phenoxybutanoic acid precursor is most commonly achieved via the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.comwikipedia.org This S\N2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.org In this case, phenol is deprotonated with a suitable base to form the sodium or potassium phenoxide, which then reacts with a 2-halobutanoate ester, such as ethyl 2-bromobutanoate. The ester is subsequently hydrolyzed to yield the desired carboxylic acid.
The choice of base is critical for the complete deprotonation of phenol. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like acetone, DMF, or acetonitrile (B52724) to facilitate the S\N2 mechanism.
An alternative approach involves the reaction of phenol with a 2-hydroxybutanoic acid derivative under Mitsunobu conditions, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method offers mild reaction conditions but can be more expensive and generate stoichiometric amounts of byproducts.
Stereoselective Synthesis Approaches for Enantiomeric Forms
The 2-position of the butanamide moiety in this compound is a stereocenter, meaning the molecule can exist as two enantiomers, (R)-N-benzyl-2-phenoxybutanamide and (S)-N-benzyl-2-phenoxybutanamide. The synthesis of enantiomerically pure forms requires stereoselective methods.
One established method for controlling stereochemistry is the use of a chiral auxiliary. sigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed and can often be recovered.
For the synthesis of a specific enantiomer of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with butanoyl chloride. sigmaaldrich.com The resulting N-acyloxazolidinone can then undergo a diastereoselective reaction to introduce the phenoxy group at the α-position. Subsequent cleavage of the auxiliary, for instance, by reaction with benzylamine, would yield the desired enantiomerically enriched this compound. Pseudoephedrine and its derivatives are also effective chiral auxiliaries for asymmetric alkylation reactions. nih.govharvard.edu
| Chiral Auxiliary | Type of Reaction | Key Features |
| Evans Oxazolidinones | Asymmetric alkylation/etherification | High diastereoselectivity, well-established methodology. sigmaaldrich.com |
| Pseudoephedrine | Asymmetric alkylation | Good to excellent diastereoselectivity, auxiliary is readily available. nih.govharvard.edu |
| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of carbonyls | High enantiomeric excesses, versatile for various electrophiles. |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.govbeilstein-journals.org For the synthesis of this compound, asymmetric catalysis could be applied at the etherification step.
For instance, a chiral phase-transfer catalyst could be employed in the Williamson ether synthesis to achieve enantioselective alkylation of phenol with a 2-halobutanamide. Alternatively, a transition metal-catalyzed asymmetric α-arylation of a butanamide derivative could be envisioned. Chiral N,N'-dioxide ligands complexed with metal ions have shown promise in a variety of asymmetric reactions. rsc.org These complexes can create a chiral environment around the metal center, enabling high levels of stereocontrol. rsc.org Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, can also be effective in promoting enantioselective reactions. beilstein-journals.org
| Catalysis Type | Potential Application | Catalyst Example |
| Phase-Transfer Catalysis | Enantioselective Williamson ether synthesis | Chiral quaternary ammonium (B1175870) salts |
| Transition Metal Catalysis | Asymmetric α-arylation of a butanamide derivative | Chiral phosphine (B1218219) ligands with Palladium or Copper |
| Organocatalysis | Enantioselective etherification | Chiral bifunctional catalysts beilstein-journals.org |
Enzymatic and Biocatalytic Transformations
The synthesis of this compound through enzymatic and biocatalytic methods presents a compelling green alternative to traditional chemical synthesis. These approaches utilize enzymes, such as lipases, to catalyze the amidation reaction under mild conditions, often with high selectivity and reduced environmental impact.
One of the most explored enzymatic routes for amide bond formation is the direct amidation of a carboxylic acid with an amine. In the context of this compound synthesis, this would involve the reaction between 2-phenoxybutanoic acid and benzylamine. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), have demonstrated significant efficacy in catalyzing such reactions. The use of immobilized enzymes simplifies product purification as the catalyst can be easily recovered and reused. To drive the reaction equilibrium towards the product side, the removal of the water byproduct is crucial. This can be achieved by conducting the reaction in a non-aqueous solvent and using molecular sieves.
Another biocatalytic strategy is the aminolysis of an ester. This two-step process would first involve the esterification of 2-phenoxybutanoic acid to a suitable ester, for instance, methyl 2-phenoxybutanoate. Subsequently, this ester can react with benzylamine in the presence of a lipase to yield this compound. This method can sometimes offer higher yields and faster reaction rates compared to direct amidation.
Enzyme-catalyzed synthesis offers several advantages, including high chemo-, regio-, and enantioselectivity, which can be particularly beneficial when dealing with chiral substrates. Although 2-phenoxybutanoic acid in this context is not specified as a single enantiomer, the use of enantioselective enzymes could be a viable route for the synthesis of stereopure this compound if desired.
A summary of potential enzymatic approaches is presented in the table below:
| Reaction Type | Acyl Donor | Amine | Biocatalyst | Key Conditions |
| Direct Amidation | 2-Phenoxybutanoic acid | Benzylamine | Immobilized Lipase (e.g., CALB) | Non-aqueous solvent, water removal (e.g., molecular sieves), controlled temperature. |
| Aminolysis | Alkyl 2-phenoxybutanoate | Benzylamine | Immobilized Lipase (e.g., CALB) | Non-aqueous solvent, controlled temperature. |
Recent advancements in the field have also explored the use of whole-cell biocatalysts, which can offer advantages in terms of cofactor regeneration, although this is less critical for hydrolase-catalyzed reactions like amidation. The development of novel enzyme screening and protein engineering techniques continues to expand the scope and efficiency of biocatalytic amide synthesis.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce or eliminate the use and generation of hazardous substances.
Key green chemistry principles applicable to the synthesis of this compound include:
Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts and waste is a primary goal. Enzymatic and flow chemistry approaches often excel in this regard by offering higher selectivity and yields compared to some traditional methods.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Direct amidation reactions, for instance, have a high atom economy as the only byproduct is water.
Use of Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a synthesis. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), or even solvent-free conditions, is highly desirable. rsc.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions are particularly advantageous as they typically proceed under mild conditions.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents in terms of waste reduction. The use of enzymes or other recyclable catalysts is a cornerstone of green synthesis.
Use of Renewable Feedstocks: While not directly addressed in the synthesis of this compound from its immediate precursors, a holistic green chemistry assessment would also consider the origin of the starting materials, favoring those derived from renewable resources.
The table below summarizes the application of green chemistry principles to different synthetic methodologies for this compound:
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention of Waste | High-yield reactions, use of catalytic methods. |
| Atom Economy | Direct amidation of 2-phenoxybutanoic acid and benzylamine. |
| Safer Solvents | Replacement of hazardous solvents with greener alternatives or solvent-free conditions. |
| Energy Efficiency | Enzymatic reactions at or near room temperature. |
| Catalysis | Use of recyclable biocatalysts or heterogeneous catalysts. |
By integrating these principles into the design of synthetic routes, the environmental impact of producing this compound can be significantly minimized.
Flow Chemistry and Continuous Processing Techniques
Flow chemistry and continuous processing offer significant advantages for the synthesis of this compound, including improved safety, efficiency, scalability, and process control compared to traditional batch methods. nih.gov
In a continuous flow setup for the synthesis of this compound, the reactants, 2-phenoxybutanoic acid (or its activated derivative) and benzylamine, would be continuously pumped through a heated reactor. The use of packed-bed reactors containing an immobilized catalyst, such as a solid-supported acid catalyst or an immobilized enzyme, is a particularly attractive option. This approach allows for efficient catalysis and simplifies product purification, as the catalyst remains in the reactor.
Key benefits of employing flow chemistry for this synthesis include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher yields.
Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling potentially hazardous reagents or exothermic reactions.
Facilitated Automation and Scalability: Flow chemistry setups can be easily automated for continuous production. Scaling up production is achieved by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel), rather than by using larger, potentially more hazardous, batch reactors.
Integration of In-line Analysis and Purification: Process analytical technology (PAT) can be integrated into the flow system to monitor the reaction in real-time, allowing for rapid optimization of reaction conditions. Downstream purification steps can also be integrated into the continuous process.
A potential flow process for the synthesis of this compound is outlined in the table below:
| Step | Description | Equipment |
| 1. Reagent Pumping | Continuous pumping of solutions of 2-phenoxybutanoic acid and benzylamine. | Syringe pumps or HPLC pumps |
| 2. Mixing | Efficient mixing of the reactant streams. | T-mixer or static mixer |
| 3. Reaction | Passage through a heated reactor, potentially containing a catalyst. | Packed-bed reactor or coiled tube reactor |
| 4. Quenching (optional) | Introduction of a quenching agent to stop the reaction. | T-mixer |
| 5. In-line Analysis | Real-time monitoring of the reaction progress. | In-line IR or UV-Vis spectroscopy |
| 6. Product Collection | Continuous collection of the product stream. | Collection vessel |
The adoption of flow chemistry for the synthesis of this compound can lead to a more efficient, safer, and sustainable manufacturing process.
Novel Reagents and Catalysts in this compound Synthesis
The development of novel reagents and catalysts is a key area of research for improving the synthesis of this compound, with a focus on increasing efficiency, selectivity, and sustainability.
In the realm of amide bond formation , beyond traditional coupling agents, several catalytic systems have emerged. Boron-based catalysts, for instance, have shown promise for the direct amidation of carboxylic acids with amines under mild conditions. These catalysts are attractive due to their low toxicity and cost.
For the N-alkylation of a pre-formed 2-phenoxybutanamide with a benzyl (B1604629) halide, the use of transition metal catalysts offers an alternative to traditional methods that often require strong bases. Catalytic systems based on iridium, ruthenium, and cobalt have been developed for the N-alkylation of amides with alcohols, which is a more atom-economical approach as the only byproduct is water. nih.govresearchgate.net For example, a Cp*Ir complex has been shown to catalyze the N-alkylation of amides with alcohols. researchgate.net While this would represent a different synthetic strategy, it highlights the potential of modern catalytic methods.
Heterogeneous catalysts are also gaining prominence due to their ease of separation and recyclability. For instance, niobium(V) oxide (Nb2O5) has been reported as an effective heterogeneous Lewis acid catalyst for the direct amidation of esters with amines. researchgate.net Such a catalyst could potentially be employed for the synthesis of this compound.
The table below provides a summary of some novel catalytic approaches that could be explored for the synthesis of this compound:
| Catalytic Approach | Reaction Type | Catalyst Examples | Advantages |
| Boron-based Catalysis | Direct Amidation | Boronic acids, boric acid | Mild conditions, low toxicity. |
| Transition Metal Catalysis | N-Alkylation with Alcohols | [Cp*IrCl2]2, Ru-based complexes, Co-nanoparticles | High atom economy, use of readily available alcohols. nih.govresearchgate.net |
| Heterogeneous Lewis Acid Catalysis | Direct Amidation of Esters | Niobium(V) oxide (Nb2O5) | Recyclable, simplified purification. researchgate.net |
The ongoing development of new catalytic systems holds the potential to significantly enhance the efficiency and sustainability of this compound synthesis.
Mechanistic Studies of Key Synthetic Steps
Understanding the reaction mechanisms of the key synthetic steps involved in the formation of this compound is fundamental for optimizing reaction conditions and developing more efficient synthetic routes. The primary reaction is the formation of the amide bond between the carboxylic acid (2-phenoxybutanoic acid) and the amine (benzylamine).
The conventional mechanism for amide bond formation from a carboxylic acid and an amine involves the activation of the carboxylic acid. Direct reaction between a carboxylic acid and an amine to form an amide is generally a slow process at room temperature due to the formation of a stable and unreactive ammonium carboxylate salt.
Mechanism of Acid-Catalyzed Amidation:
In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which increases the electrophilicity of the carbonyl carbon. The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the amide.
Mechanism of Amidation using a Coupling Reagent:
When a coupling reagent such as a carbodiimide (B86325) (e.g., DCC or EDC) is used, the carboxylic acid is first activated by reacting with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and a urea (B33335) byproduct.
Mechanism of Enzymatic Amidation:
In enzyme-catalyzed amidation, for example using a lipase, the reaction typically proceeds via an acyl-enzyme intermediate. The catalytic triad (B1167595) (e.g., Ser-His-Asp) in the active site of the lipase plays a crucial role. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid to form a tetrahedral intermediate. This then collapses to release water and form a covalent acyl-enzyme intermediate. The amine then enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of the amide and regeneration of the enzyme.
A simplified comparison of the initial activation steps in different amidation mechanisms is presented below:
| Method | Activation Step | Intermediate |
| Acid-Catalyzed | Protonation of the carbonyl oxygen | Protonated carboxylic acid |
| Coupling Reagent | Reaction with the coupling agent | O-acylisourea |
| Enzymatic (Lipase) | Nucleophilic attack by the active site serine | Acyl-enzyme intermediate |
Advanced Structural Characterization and Stereochemical Elucidation of N Benzyl 2 Phenoxybutanamide
Spectroscopic Techniques for Structural Confirmation
A combination of sophisticated spectroscopic methods is essential to unequivocally confirm the molecular structure of N-benzyl-2-phenoxybutanamide. These techniques probe the molecule's atomic connectivity, functional groups, and electronic properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the precise structure of organic molecules in solution and the solid state.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the chemical environment of hydrogen atoms. In a study by Westerbeek, the synthesis of N-benzyl-2-(phenoxy)butanamide was reported, noting its state as a clear oil with a 23% yield. hmdb.ca The study provided a key ¹H NMR signal, a triplet observed at δ 0.95 (t, 3J = 7.6 Hz), which is characteristic of the methyl group protons in the butanamide chain. hmdb.ca A full analysis would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and phenoxy groups, the benzylic methylene (B1212753) protons, the methine proton at the chiral center, and the methylene protons of the ethyl group. rsc.orgchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. Although specific experimental data for this compound is not widely available in the surveyed literature, the expected chemical shifts can be predicted based on analogous structures. One would anticipate signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the chiral methine carbon, and the carbons of the ethyl group, each in their characteristic regions.
2D NMR Techniques: To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be indispensable. These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the benzyl and butanamide moieties.
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the benzyl, phenoxy, and butanamide fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons, which can help in determining the preferred conformation of the molecule in solution.
Solid-State NMR (ssNMR): In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR could provide valuable information about the structure and polymorphism of this compound in the solid state.
Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from similar compounds.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~170-175 |
| Aromatic CH (Phenyl) | ~6.8-7.5 | ~115-130 |
| Aromatic C-O | - | ~155-160 |
| Aromatic C (ipso, benzyl) | - | ~135-140 |
| Benzyl CH₂ | ~4.4-4.6 | ~43-45 |
| Methine CH (chiral center) | ~4.5-5.0 | ~75-80 |
| Methylene CH₂ (ethyl) | ~1.8-2.2 | ~25-30 |
| Methyl CH₃ (ethyl) | ~0.9-1.1 | ~9-12 |
| Amide NH | ~6.5-8.5 | - |
Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, MS/MS Fragmentation Analysis)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₇H₁₉NO₂). This is a critical step in confirming the identity of a newly synthesized compound.
MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion) to generate a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule and helps to confirm its structure. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, the benzylic bond, and the ether linkage. Predicted fragmentation data for a related compound, N-benzyl-2-phenoxyacetamide, suggests common adducts in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. rsc.org
A hypothetical fragmentation pattern for this compound is presented in the table below.
| Fragment Ion (m/z) | Proposed Structure |
| 269.14 | [M]⁺ (Molecular Ion) |
| 178.09 | [M - C₇H₇]⁺ (Loss of benzyl radical) |
| 106.06 | [C₇H₈N]⁺ (Benzylamine fragment) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 77.04 | [C₆H₅]⁺ (Phenyl radical cation) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. These include:
A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=O stretching of the amide group (Amide I band). researchgate.net
An N-H stretching vibration in the region of 3200-3400 cm⁻¹.
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.
C-O-C stretching of the phenoxy ether linkage around 1200-1250 cm⁻¹.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. google.com For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the aromatic rings and the carbon-carbon single bonds of the butanamide chain. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. evitachem.com
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and transitions within a molecule.
UV-Vis Spectroscopy: this compound contains two chromophores: the benzyl group and the phenoxy group. The UV-Vis spectrum would therefore be expected to show absorption bands in the ultraviolet region, typically around 250-270 nm, corresponding to the π → π* transitions of the aromatic rings. rsc.org
Fluorescence Spectroscopy: The fluorescence properties of this compound would depend on its ability to emit light after being electronically excited. The presence of the aromatic rings suggests that the molecule may exhibit fluorescence. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift) and could be sensitive to the solvent environment.
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. rug.nlgoogle.com For a chiral molecule like this compound, X-ray diffraction analysis of a single crystal of one enantiomer would allow for the unambiguous assignment of the (R) or (S) configuration at the stereocenter.
The crystallographic data would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. This includes the relative orientations of the benzyl, phenoxy, and butanamide groups. While no crystal structure for this compound has been reported in the surveyed literature, this technique remains the gold standard for absolute configuration determination. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiopurity Assessment
Chiroptical spectroscopy techniques are essential for studying chiral molecules, providing information about their stereochemistry and enantiomeric purity.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. evitachem.com An enantiomerically pure sample of this compound would produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects) in the regions of its UV absorptions. The spectrum of the (R)-enantiomer would be a mirror image of the (S)-enantiomer's spectrum. This technique is highly sensitive to the stereochemical environment and can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations or with spectra of related compounds of known configuration.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra are characteristic of a chiral compound and its stereochemistry. While less commonly used now than CD for routine analysis, ORD can still be a valuable tool for stereochemical studies.
The enantiopurity of a sample of this compound can be determined by measuring its specific rotation at a single wavelength (typically the sodium D-line, 589 nm) and comparing it to the specific rotation of the enantiomerically pure compound. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating enantiomers and determining their relative amounts in a mixture, as has been demonstrated for the related compound beflubutamid (B1667910). ebi.ac.uk
| Technique | Information Obtained |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light, absolute configuration, secondary structure information. |
| Optical Rotatory Dispersion (ORD) | Wavelength-dependent optical rotation, stereochemical analysis. |
| Chiral HPLC | Separation of enantiomers, determination of enantiomeric excess (% ee). |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)
The purity and enantiomeric composition of this compound are critical parameters, especially in fields where stereoisomeric form dictates biological activity or material properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing these attributes.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. americanpharmaceuticalreview.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation. scas.co.jp For a compound like this compound, which possesses an amide group and aromatic rings, several types of CSPs could be effective.
Commonly used CSPs for separating chiral amides include polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives), Pirkle-type columns, and macrocyclic glycopeptide-based phases. scas.co.jpbioanalysis-zone.com The separation mechanism often involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. scas.co.jp
The choice of mobile phase is crucial and is typically optimized to achieve baseline separation. For this compound, a normal-phase method might employ a mixture of alkanes (like hexane) with a polar modifier such as an alcohol (e.g., isopropanol (B130326) or ethanol). scas.co.jp Reversed-phase methods, compatible with aqueous and organic mobile phases, are also versatile and widely used. bioanalysis-zone.com The herbicide Beflubutamid, a phenoxybutanamide derivative, has been successfully resolved into its enantiomers using chiral HPLC, demonstrating the applicability of this technique to this class of compounds. researchgate.net
The determination of enantiomeric excess is achieved by integrating the peak areas of the two enantiomers in the chromatogram. The ee is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Table 1: Representative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for assessing the purity and confirming the identity of volatile and thermally stable compounds. While standard GC-MS is an achiral method, it is invaluable for identifying and quantifying impurities. For this compound, a GC-MS analysis would involve injecting a sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for structural elucidation and confirmation. nih.govgoogle.com
For purity analysis, the peak area of this compound is compared to the total area of all peaks in the chromatogram. GC-MS is also highly effective in identifying impurities in starting materials or by-products from synthesis, as demonstrated in the analysis of various N-benzyl amine derivatives. waters.comresearchgate.net
To determine enantiomeric excess using GC, a chiral column is required. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net
Table 2: Typical GC-MS Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-550 amu |
| Expected Outcome | A major peak corresponding to this compound with high purity and confirmation of its molecular weight. |
Conformational Analysis and Dynamic Behavior Studies
The biological function and physical properties of molecules are often dictated by their preferred three-dimensional shapes or conformations. This compound, with its multiple rotatable bonds, can exist in numerous conformations. The study of this conformational landscape and the dynamics of interconversion between conformers is crucial for a complete structural understanding.
A key structural feature of this compound is the amide bond. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond has significant double-bond character. nanalysis.com This restricts rotation around the C-N bond, leading to the existence of two planar isomers: the E (trans) and Z (cis) rotamers. researchgate.netfigshare.com For most acyclic secondary amides, the E conformation, where the substituents on the nitrogen and carbonyl carbon are on opposite sides, is sterically favored.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying conformational dynamics in solution. nanalysis.com At room temperature, if the rotation around the amide bond is slow on the NMR timescale, separate signals for the E and Z isomers may be observed in the ¹H and ¹³C NMR spectra. researchgate.netiaea.org The ratio of these isomers can be determined from the integration of their respective signals.
Dynamic NMR (DNMR) Spectroscopy
By recording NMR spectra at different temperatures, the rate of interconversion between conformers can be studied. acs.org As the temperature increases, the rate of rotation around the amide bond increases. This leads to a broadening of the signals for the two isomers, followed by their coalescence into a single, time-averaged signal at a specific temperature (the coalescence temperature). cdnsciencepub.com From a full line-shape analysis of these variable-temperature spectra, the energy barrier (Gibbs free energy of activation, ΔG‡) to rotation can be calculated. osti.gov For many amides, this barrier is in the range of 15-20 kcal/mol. iaea.orgacs.org
In addition to the amide bond rotation, rotations around the N-benzyl and C-phenoxy bonds also contribute to the conformational flexibility. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with NMR data to explore the potential energy surface of the molecule, identify low-energy conformers, and calculate the energy barriers between them. researchgate.netfigshare.com Studies on similar N-benzyl amides have revealed multiple stable conformations arising from the interplay of rotations around several single bonds. researchgate.netresearchgate.net
Table 3: Representative Data from a Dynamic NMR Study on a Structurally Related Amide
| Parameter | Value | Reference |
|---|---|---|
| Rotational Barrier (ΔG‡) | ~16 kcal/mol | iaea.org |
| Observed Isomers | E (trans) and Z (cis) | researchgate.netiaea.org |
| Predominant Isomer (in polar solvent) | Z (trans-disposed aromatic rings) | iaea.org |
| Technique | Variable-Temperature ¹H NMR | acs.orgcdnsciencepub.com |
This combined approach of high-resolution chromatography and advanced spectroscopic techniques provides a detailed and dynamic picture of this compound, elucidating its purity, stereochemical integrity, and complex conformational behavior.
Computational and Theoretical Investigations of N Benzyl 2 Phenoxybutanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic arrangement. These methods, grounded in quantum mechanics, can predict a molecule's geometry, energy, and electronic characteristics with high accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used tool in chemistry and materials science for predicting a wide range of molecular properties. mdpi.com For N-benzyl-2-phenoxybutanamide, DFT calculations would be employed to determine its ground-state optimized geometry, including precise bond lengths, bond angles, and dihedral angles. nih.gov This optimization process finds the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.
Beyond structural parameters, DFT is used to calculate electronic properties that govern the molecule's reactivity. These properties include the distribution of electron density, electrostatic potential, and various reactivity descriptors. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govmalayajournal.org
Table 1: Illustrative Geometric Parameters for this compound Calculated by DFT (Note: These are representative values based on typical bond lengths and angles for similar organic molecules and are for illustrative purposes.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.35 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C-N-C (benzyl) | ~120° |
| Bond Angle | C-O-C (phenyl) | ~118° |
Ab initio quantum chemistry methods are computational approaches based directly on theoretical principles, without the inclusion of experimental data. These methods are crucial for calculating various molecular properties. For this compound, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate determinations of the molecule's energy, optimized geometry, and vibrational frequencies. While often more computationally demanding than DFT, ab initio methods are valuable for benchmarking and for cases where DFT functionals may be less reliable. semanticscholar.org They are instrumental in building a comprehensive understanding of a molecule's conformational free energy landscape. semanticscholar.org
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. imperial.ac.ukpku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons, whereas the LUMO energy relates to the electron affinity and the ability to accept electrons. pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govmalayajournal.org A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap points to higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.govresearchgate.net For this compound, a HOMO-LUMO analysis would reveal its electronic stability and predict its behavior in chemical reactions.
Table 2: Representative FMO Energies from DFT Studies of Structurally Related Aromatic Amides (Note: These values are from published studies on different molecules and serve to illustrate the typical output of FMO analysis.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |
Molecular Modeling and Dynamics Simulations
While quantum calculations reveal electronic properties, molecular modeling and dynamics simulations are essential for understanding the physical movements and interactions of molecules over time. These methods are particularly important for flexible molecules like this compound.
This compound contains several single bonds around which rotation can occur, giving rise to numerous possible three-dimensional shapes, or conformations. nih.gov Understanding which conformations are most stable and how the molecule transitions between them is crucial. Exploring the conformational energy landscape provides a map of all possible conformations and their corresponding potential energies. elifesciences.orgnih.gov
Techniques like molecular dynamics (MD) simulations, often combined with enhanced sampling methods such as metadynamics, are used to systematically explore this landscape. semanticscholar.orgresearchgate.net This exploration identifies the low-energy, stable conformers that the molecule is most likely to adopt. researchgate.net It also reveals the energy barriers between these stable states, providing insight into the flexibility of the molecule and the kinetics of conformational change. elifesciences.org For this compound, this analysis would characterize the preferred spatial arrangements of its benzyl (B1604629) and phenoxy groups relative to the central butanamide core.
Given that structurally similar compounds, such as the herbicide Beflubutamid (B1667910) and various N-benzyl derivatives, exhibit biological activity, it is plausible to investigate this compound for potential interactions with biological targets. nih.govwikipedia.orgacs.org Computational techniques are indispensable for predicting and analyzing such interactions.
The process typically begins with molecular docking, a method used to predict the preferred orientation of a ligand when bound to a protein target. semanticscholar.orgplos.org Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions, yielding a binding affinity value (e.g., in kcal/mol) that estimates the strength of the interaction. semanticscholar.org
Following docking, molecular dynamics (MD) simulations are performed on the predicted ligand-protein complex. frontiersin.orgmdpi.com These simulations model the atomic movements of the system over time, assessing the stability of the binding pose and characterizing the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex. plos.orgpeerj.com This dual approach of docking and MD simulation is a cornerstone of structure-based drug design, enabling the prediction of potential biological activity and guiding further experimental studies. semanticscholar.orgfrontiersin.org
Table 3: Illustrative Data from a Ligand-Target Interaction Study (Note: This table presents hypothetical results to demonstrate the output of docking and MD simulations.)
| Parameter | Finding |
| Protein Target | Example: Epidermal Growth Factor Receptor (EGFR) Kinase |
| Docking Score/Binding Affinity | -8.5 kcal/mol |
| Key Interacting Residues | Met793, Leu718, Gly796 (hydrophobic interactions) |
| Hydrogen Bonds | Asp855 (with amide N-H) |
| RMSD of Ligand during MD | Stable, with fluctuations < 2.0 Å |
Reaction Mechanism Elucidation through Computational Chemistry
There is currently no available research detailing the use of computational chemistry to elucidate the reaction mechanisms involving this compound. Such studies would typically involve quantum mechanical calculations (like Density Functional Theory, DFT) to map reaction pathways, identify transition states, and calculate activation energies for its synthesis or degradation. However, no such specific investigations have been published for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models specific to this compound or a homologous series including it were found in the surveyed literature. QSAR studies would be instrumental in correlating the structural features of this compound and related molecules with their biological activities, while QSPR would relate these features to physicochemical properties. The absence of such studies indicates a gap in the understanding of how the molecular structure of this compound dictates its activity and properties.
Virtual Screening and Computational Design Strategies
There is no documented application of virtual screening techniques or computational design strategies that have utilized this compound as a scaffold or lead compound. Virtual screening campaigns, which involve the computational docking of large libraries of molecules into a biological target, have not been reported in the context of this specific molecule. Similarly, computational design efforts aimed at optimizing its structure for a particular purpose are not present in the available scientific record.
Pharmacological and Biological Activity Profiling of N Benzyl 2 Phenoxybutanamide Focus on Molecular Mechanisms and Target Interactions
In Vitro Receptor Binding and Ligand Affinity Studies
While direct receptor binding studies on N-benzyl-2-phenoxybutanamide are not extensively detailed in the available literature, research on structurally similar compounds provides significant insights into potential receptor interactions. Analogs have been investigated for their affinity to various receptors, particularly within the central nervous system.
For instance, synthetic N-benzylamide derivatives have been evaluated for their potential as anticonvulsants, with their activity often linked to interactions with specific biotargets. Molecular docking studies on N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamide, a complex amide, predicted its affinity for GABAergic biotargets. uran.uauran.ua However, in subsequent in vivo tests, these particular derivatives did not exhibit significant anticonvulsant activity, and their binding energy was found to be inferior to reference drugs like diazepam, a known positive allosteric modulator of the GABA-A receptor. uran.uauran.ua
In a different chemical class, 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives were designed as potential benzodiazepine (B76468) receptor agonists. brieflands.com Conformational analysis revealed that the aromatic rings and proton-accepting groups of these compounds could mimic the structure of estazolam, a known benzodiazepine agonist, at the receptor site, suggesting a potential interaction with the benzodiazepine binding site on the GABA-A receptor. brieflands.com
Furthermore, studies on synthetic cannabinoid receptor agonists with an indazole-3-carboxamide core structure show high affinity and potency at both CB1 and CB2 receptors. frontiersin.org These findings highlight that the N-benzylamide moiety, as part of a larger structure, can contribute to significant receptor interactions.
Table 1: Receptor Binding Insights from this compound Analogs
| Compound Class | Investigated Target | Method | Finding |
|---|---|---|---|
| Quinazolinone Acetamides | GABAergic Biotargets | Molecular Docking | Predicted affinity, but inferior binding energy compared to reference drugs like diazepam. uran.uauran.ua |
| 1,3,4-Oxadiazole Derivatives | Benzodiazepine Receptors | Conformational Analysis | Pharmacophores matched those of the agonist estazolam, suggesting potential mimicry at the receptor. brieflands.com |
Enzyme Inhibition Kinetics and Mechanism of Action Elucidation
The herbicidal analog of this compound, known as beflubutamid (B1667910) (rac-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide), acts as an inhibitor of carotenoid biosynthesis. acs.orgebi.ac.uk This mechanism is crucial for its herbicidal activity. The specific enzyme target within this pathway is phytoene (B131915) desaturase. Inhibition of this enzyme disrupts the production of carotenoids, which are essential for protecting chlorophyll (B73375) from photo-oxidation, leading to the death of the plant.
A metabolite of beflubutamid, a phenoxybutanoic acid, is suggested to have a different mechanism of action. acs.org Its effects on root growth may occur via an auxin-type mode of action, similar to herbicides like mecoprop. acs.org This suggests that even small structural modifications (in this case, hydrolysis of the amide) can completely change the molecular target and mechanism of action from enzyme inhibition to hormonal mimicry.
While detailed kinetic data (Kᵢ, Kₘ) for this compound itself is not available, the study of beflubutamid provides a clear example of enzyme inhibition as a primary mechanism of action for this class of compounds in an agrochemical context.
Cellular Pathway Modulation Investigations
The biological activity of this compound and its analogs is a direct result of their ability to modulate specific cellular pathways.
Carotenoid Biosynthesis Pathway: Beflubutamid directly modulates the carotenoid biosynthesis pathway in plants. ebi.ac.uk As an inhibitor of this pathway, it prevents the formation of essential pigments, leading to a cascade of events including chlorophyll degradation and eventual cell death. ebi.ac.uk
Neuronal Excitability Pathways: The anticonvulsant activity of related compounds points towards the modulation of pathways governing neuronal excitability. For example, the drug lacosamide, an (R)-enantiomer of a related N-benzylamide, is known to selectively enhance the slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes without affecting normal neurotransmission. Its (S)-isomer, however, lacks this effect, demonstrating the stereospecificity of this pathway modulation.
Plant Growth Hormone Pathways: The metabolite of beflubutamid, bfl-acid, is thought to modulate auxin-related pathways, affecting plant root growth in a manner distinct from its parent compound. acs.org
Target Identification Methodologies (e.g., Proteomics, Chemical Biology Approaches)
Identifying the specific molecular targets of novel compounds is a key challenge in drug and pesticide discovery. For analogs of this compound, computational methods have been employed as an initial step in target identification.
Molecular docking, a computational chemical biology approach, has been used to predict the binding affinity of N-benzyl-substituted quinazolinone derivatives for GABAergic biotargets. uran.uauran.ua Software such as AutoDock Vina was utilized to calculate binding energies and analyze the conformational placement of the ligands within the active sites of the GABA receptor and related enzymes. uran.uauran.ua While these computational predictions suggested potential interactions, they were not fully borne out by in vivo experiments, highlighting the importance of experimental validation. uran.ua
The established target of the herbicide beflubutamid, phytoene desaturase, was likely identified through classic biochemical assays and physiological studies common in herbicide development, which involve screening compounds against known essential plant enzymes and pathways.
Enantioselective Biological Activity Evaluation
Many compounds in the this compound family are chiral, and their biological activity is often highly dependent on the stereochemistry of the molecule. The separation and individual testing of enantiomers have revealed significant differences in potency and, in some cases, mechanism of action.
Beflubutamid: In herbicidal applications, the activity of beflubutamid is almost exclusively due to one enantiomer. The (−)-beflubutamid enantiomer exhibits at least 1000 times higher herbicidal activity (EC₅₀ of 0.50 μM) than the (+)-beflubutamid enantiomer. acs.orgresearchgate.net This pronounced enantioselectivity suggests that the use of the pure, active enantiomer could be environmentally advantageous. acs.orgresearchgate.net
Anticonvulsant Analogs: A similar enantioselectivity is observed in therapeutically relevant analogs. For the anticonvulsant compound N-benzyl-2-acetamido-3-methoxypropionamide, the primary biological activity resides in the (R)-stereoisomer (ED₅₀ of 4.5 mg/kg), while the (S)-stereoisomer is significantly less active (ED₅₀ > 100 mg/kg). nih.gov
Synthetic Cannabinoids: In indazole-3-carboxamide synthetic cannabinoids, the (S)-enantiomers are consistently more potent agonists at both CB1 and CB2 receptors compared to their corresponding (R)-enantiomers. frontiersin.org The potency ratio between enantiomers can be dramatic, with the (S)-enantiomer of AB-FUBINACA being over 100 times more potent at the CB1 receptor than the (R)-enantiomer. frontiersin.org
Table 2: Enantioselective Activity of this compound and Related Compounds
| Compound | Enantiomer | Biological Activity | Potency / Finding | Reference |
|---|---|---|---|---|
| Beflubutamid | (-)-enantiomer | Herbicidal (Phytoene Desaturase Inhibition) | EC₅₀ = 0.50 μM | acs.orgresearchgate.net |
| (+)-enantiomer | Herbicidal (Phytoene Desaturase Inhibition) | >1000x less active than (-)-enantiomer | acs.orgresearchgate.net | |
| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-stereoisomer | Anticonvulsant | ED₅₀ = 4.5 mg/kg | nih.gov |
| (S)-stereoisomer | Anticonvulsant | ED₅₀ > 100 mg/kg | nih.gov | |
| AB-FUBINACA (Cannabinoid Agonist) | (S)-enantiomer | CB1 Receptor Agonist | >100x more potent than (R)-enantiomer | frontiersin.org |
Investigation of Molecular Interactions at the Ligand-Target Interface
Understanding the specific molecular interactions between a ligand and its target is fundamental to explaining its biological activity and enantioselectivity.
For related anticonvulsant compounds like lacosamide, the binding is mediated by specific molecular contacts. It is understood that the acetamido group can form crucial hydrogen bonds with target residues, while the N-benzyl group engages in hydrophobic interactions within the binding pocket. The precise spatial arrangement of these groups, dictated by the chiral center, determines the ability to form a stable and active complex with the target protein, in this case, the collapsin response mediator protein 2 (CRMP-2). The inactive (S)-isomer lacks the correct three-dimensional orientation to establish these key interactions.
In the case of synthetic cannabinoid agonists, molecular modeling suggests that differential interactions at the valinamide (B3267577) moiety between enantiomer pairs and the CB1 receptor can explain the observed differences in potency. frontiersin.org Similarly, computational docking of anticonvulsant analogs into GABA receptor active sites has been used to analyze their conformational placement and potential interactions, aiming to explain structure-activity relationships. uran.ua The pharmacophore model for these compounds often involves an aromatic ring and proton-accepting groups that must be correctly positioned to interact with complementary features on the receptor. brieflands.com
Structure Activity Relationship Sar Studies and Analog Design for N Benzyl 2 Phenoxybutanamide
Design Principles for N-benzyl-2-phenoxybutanamide Analogs
The design of analogs of this compound is a systematic process that involves the modification of its three primary structural components: the benzyl (B1604629) moiety, the phenoxy group, and the butanamide scaffold. By altering these regions, medicinal chemists can probe the specific interactions of the molecule with its biological target and optimize its pharmacological profile.
Modification of the Benzyl Moiety
The N-benzyl group plays a crucial role in the interaction of many biologically active compounds with their targets. Modifications to the benzyl ring can influence factors such as binding affinity, selectivity, and metabolic stability.
The steric bulk of substituents is another key consideration. Larger groups can create steric hindrance, which may either be detrimental, by preventing optimal binding, or beneficial, by enhancing selectivity for a specific target over others with different binding pocket topographies.
Interactive Table: Hypothetical SAR Data for Benzyl Moiety Modifications
| Compound ID | Benzyl Substituent | Relative Activity |
|---|---|---|
| NBPB-001 | H (unsubstituted) | 1.0 |
| NBPB-002 | 4-Chloro | 2.5 |
| NBPB-003 | 4-Methoxy | 1.8 |
| NBPB-004 | 2-Methyl | 0.9 |
Alterations of the Phenoxy Group
The phenoxy group offers another avenue for structural modification to fine-tune the activity of this compound. Similar to the benzyl moiety, substitutions on the phenoxy ring can modulate the compound's properties.
The electronic nature and position of substituents on the phenoxy ring are important determinants of activity. For example, in a series of 2-phenoxybenzamides, the replacement of a 4-fluorophenoxy substituent with other groups significantly influenced their antiplasmodial activity mdpi.com. Halogen atoms, such as fluorine or chlorine, are often introduced to enhance binding affinity through halogen bonding or to block sites of metabolism. Hydrophilic or hydrophobic groups can be added to alter the compound's solubility and membrane permeability, which are critical pharmacokinetic parameters.
The size and shape of the substituents can also impact the fit of the molecule within the binding site of its target. Bulky substituents may be used to probe the dimensions of the binding pocket and to improve selectivity.
Interactive Table: Hypothetical SAR Data for Phenoxy Group Alterations
| Compound ID | Phenoxy Substituent | Relative Potency |
|---|---|---|
| NBPB-001 | H (unsubstituted) | 1.0 |
| NBPB-006 | 4-Fluoro | 3.0 |
| NBPB-007 | 4-Cyano | 2.1 |
| NBPB-008 | 3-Trifluoromethyl | 4.5 |
Substituent Effects on the Butanamide Scaffold
Alterations to the length of the alkyl chain of the butanamide can influence the distance and orientation between the benzyl and phenoxy groups. This can be critical for achieving the optimal geometry for binding to the target. For example, in some classes of compounds, a decrease in activity is observed as the size of an alkyl substituent is increased nih.gov.
Introducing substituents on the butanamide chain can create chiral centers, and the stereochemistry of these centers can be a critical determinant of biological activity. The different enantiomers of a chiral molecule often exhibit vastly different potencies and selectivities. Furthermore, the introduction of functional groups on the scaffold can introduce new interaction points with the target, such as hydrogen bond donors or acceptors.
Isosteric Replacements and Bioisosterism Strategies
Bioisosterism is a powerful strategy in drug design that involves replacing a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's pharmacological profile drughunter.com. This approach can be applied to all three components of this compound.
For the benzyl and phenoxy rings, common bioisosteric replacements include other aromatic systems such as pyridine, thiophene, or pyrazole. These heterocyclic rings can mimic the aromatic nature of the phenyl group while introducing different electronic properties and potential hydrogen bonding interactions drughunter.com.
The amide bond in the butanamide scaffold is a key structural feature, but it can be susceptible to enzymatic degradation. Replacing the amide bond with a more stable bioisostere, such as a 1,2,3-triazole, oxadiazole, or a fluoroalkene, can enhance the metabolic stability of the compound drughunter.com. These replacements aim to maintain the key geometric and electronic features of the amide bond that are necessary for biological activity. The thoughtful application of bioisosteric replacements can lead to analogs with improved potency, selectivity, and pharmacokinetic properties nih.govresearchgate.netnih.gov.
Rational Design and Combinatorial Library Synthesis
The principles of SAR and bioisosterism form the foundation for the rational design of novel this compound analogs. Rational design involves using the knowledge of the target's structure and the SAR of existing ligands to design new compounds with improved properties.
Combinatorial chemistry is a powerful tool for rapidly generating a large number of diverse analogs around the this compound scaffold nih.gov. This technique involves the systematic and repetitive covalent linkage of various "building blocks" to create a library of compounds nih.gov. For this compound, a combinatorial library could be synthesized by reacting a variety of substituted benzylamines with a range of 2-phenoxybutanoic acids. This approach allows for the efficient exploration of the chemical space around the lead compound and the rapid identification of analogs with enhanced activity. The design of such libraries can be guided by computational methods to ensure diversity and focus on promising areas of chemical space nih.govrsc.org.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity nih.govnih.gov. A pharmacophore model for this compound would define the key features, such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic regions, and their spatial relationships that are required for binding to its target.
This model can then be used for virtual screening of compound databases to identify new molecules that fit the pharmacophore and are therefore likely to be active. It also serves as a valuable guide for the design of new analogs by highlighting the key interaction points that should be maintained or enhanced.
Lead optimization is the iterative process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties rug.nl. For this compound, lead optimization would involve a cycle of designing new analogs based on SAR and pharmacophore models, synthesizing these compounds, and then evaluating their biological activity. This iterative process allows for the refinement of the molecular structure to achieve the desired therapeutic profile. Strategies such as bioisosteric replacement and the introduction of specific functional groups to block metabolic pathways are key tactics in lead optimization rug.nl.
Stereochemical Implications in SAR
The stereochemistry at the chiral center of this compound, located at the second carbon of the butanamide chain (C2), is predicted to be a crucial determinant of its biological activity. This is a well-established principle in the SAR of related N-benzyl-2-acetamidopropionamide derivatives, such as the anticonvulsant drug Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide).
Research on Lacosamide and its analogs has unequivocally demonstrated that the biological activity, specifically anticonvulsant potency, resides almost exclusively in the (R)-enantiomer. Studies on N-benzyl-2-acetamido-3-methoxypropionamide revealed a significant difference in efficacy between its stereoisomers. The (R)-stereoisomer exhibited potent anticonvulsant activity, whereas the (S)-stereoisomer was substantially less active. nih.gov For instance, the median effective dose (ED50) for the (R)-enantiomer was found to be 4.5 mg/kg in a maximal electroshock-induced seizure (MES) test in mice, while the ED50 for the (S)-enantiomer was greater than 100 mg/kg, indicating a more than 20-fold difference in potency. nih.gov
This pronounced stereoselectivity suggests a highly specific interaction with a biological target, where a precise three-dimensional arrangement of the pharmacophore elements is necessary for optimal binding and efficacy. The key structural features—the N-benzyl group, the amide linkage, and the substituent at the C2 position—must be oriented correctly to fit into the binding site.
By analogy, it is highly probable that the therapeutic activity of this compound would also be stereospecific. The (R)- and (S)-enantiomers would likely exhibit significant differences in potency, with one enantiomer being predominantly responsible for the desired pharmacological effect. This highlights the necessity of stereospecific synthesis and testing during the drug development process to isolate the more active and potentially safer isomer.
| Compound | Stereoisomer | Anticonvulsant Activity (ED50 in mg/kg, MES test, mice i.p.) |
|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-isomer | 4.5 |
| N-benzyl-2-acetamido-3-methoxypropionamide | (S)-isomer | >100 |
| N-benzyl-2-acetamido-3-methoxypropionamide | Racemate (R,S) | 8.3 |
Prodrug and Pro-molecule Design Concepts
Prodrug and pro-molecule strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability, rapid metabolism, or formulation challenges. For a molecule like this compound, several functional groups could be targeted for prodrug design.
Targeting the Amide Moiety:
The secondary amide in this compound is a potential site for modification. While amides are generally more stable to hydrolysis than esters, N-acylation or the formation of N-acyloxyalkyl derivatives can create prodrugs that are susceptible to enzymatic cleavage in vivo, releasing the active parent compound.
N-Acyloxymethyl Prodrugs: An N-acyloxymethyl group can be attached to the amide nitrogen. This type of prodrug is designed to be hydrolyzed by esterases to an unstable N-hydroxymethyl intermediate, which then rapidly decomposes to release the parent amide. This approach can enhance lipophilicity and potentially improve membrane permeability.
N-Mannich Bases: The formation of N-Mannich bases by reacting the amide with an aldehyde and a secondary amine can increase water solubility. These prodrugs are often designed to be pH-sensitive, remaining stable in the gastrointestinal tract and releasing the parent drug upon absorption into the systemic circulation.
Modifications to Improve Water Solubility:
If the parent compound suffers from poor aqueous solubility, hydrophilic promoieties can be attached to create more soluble prodrugs suitable for parenteral formulations.
Phosphate (B84403) Esters: A common strategy involves introducing a hydroxyl group onto the benzyl or phenoxy rings, which can then be converted into a phosphate ester. This highly polar group dramatically increases water solubility, and endogenous phosphatases can cleave the ester bond to release the active drug. Fosphenytoin, a phosphate ester prodrug of phenytoin, is a classic example of this approach in anticonvulsant therapy.
Amino Acid Conjugates: Attaching amino acids to the molecule, for example via an ester linkage to a hydroxylated derivative, can also enhance solubility and potentially target amino acid transporters for improved absorption.
| Prodrug Type | Target Moiety | Potential Advantage | Activation Mechanism |
|---|---|---|---|
| N-Acyloxyalkyl | Amide Nitrogen | Improved lipophilicity and permeability | Enzymatic (esterases) |
| Phosphate Ester | Introduced hydroxyl on aromatic ring | Increased aqueous solubility | Enzymatic (phosphatases) |
| Amino Acid Conjugate | Introduced carboxyl or hydroxyl group | Increased solubility, potential for transporter-mediated uptake | Enzymatic (esterases, amidases) |
The successful design of a prodrug for this compound would require a careful balance between stability at the site of administration, efficient absorption, and rapid, quantitative conversion to the active parent molecule in the target tissue or systemic circulation.
Potential Applications of N Benzyl 2 Phenoxybutanamide Beyond Biological Activity
Applications in Asymmetric Catalysis (e.g., as a Chiral Ligand or Auxiliary)
The structure of N-benzyl-2-phenoxybutanamide contains a chiral center at the second carbon of the butanamide chain. This inherent chirality is a key feature for its potential application in asymmetric catalysis. Chiral molecules can be used as ligands that coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a catalytic reaction.
N-benzyl amides, a class of compounds to which this compound belongs, have been investigated as chiral ligands in various asymmetric transformations. The nitrogen and oxygen atoms of the amide group can act as binding sites for metal ions, and the stereochemistry of the ligand can influence the facial selectivity of substrate addition to the metal complex. The benzyl (B1604629) and phenoxy groups can be modified to tune the steric and electronic properties of the ligand, potentially optimizing its performance in a specific catalytic cycle.
Table 1: Potential Asymmetric Reactions Catalyzed by this compound-Metal Complexes
| Reaction Type | Metal Catalyst | Potential Outcome |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Enantioselective reduction of prochiral olefins |
| Asymmetric Aldol Reaction | Titanium, Tin | Stereoselective formation of β-hydroxy carbonyls |
| Asymmetric Diels-Alder | Copper, Scandium | Enantioselective cycloaddition |
It is important to note that the efficacy of this compound as a chiral ligand would need to be experimentally verified.
Role in Materials Science (e.g., as a Building Block for Polymers or Functional Materials)
The bifunctional nature of this compound, possessing both amide and phenoxy functionalities, makes it a candidate as a monomer or a building block for the synthesis of novel polymers and functional materials. The amide linkage can participate in hydrogen bonding, which can impart specific structural and mechanical properties to a polymer, such as thermal stability and rigidity.
The phenoxy group can be functionalized to introduce other reactive sites for polymerization or to attach specific functional groups that confer desired properties to the material, such as photoresponsiveness or self-healing capabilities. For instance, derivatives of phenoxy compounds are utilized in the production of high-performance polymers.
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Polymerization Method | Potential Properties |
| Polyamides | Condensation polymerization | High thermal stability, good mechanical strength |
| Functional Polymers | Post-polymerization modification | Tunable optical or electronic properties |
| Dendrimers | Convergent or divergent synthesis | Controlled molecular weight and architecture |
Further research would be required to explore the polymerization behavior of this compound and the properties of the resulting materials.
Use in Chemical Sensing and Probe Development
The aromatic rings of the benzyl and phenoxy groups in this compound can engage in π-π stacking interactions with other aromatic molecules. This property could be exploited in the design of chemical sensors. If the compound is integrated into a system where binding to a target analyte causes a detectable change in a physical property, such as fluorescence or color, it could function as a chemosensor.
For example, the phenoxy group could be modified with a fluorophore. Upon binding of an analyte to a receptor site on the molecule, a conformational change could occur, leading to a change in the fluorescence signal. The specificity of the sensor could be tuned by modifying the structure of the this compound backbone to create a binding pocket that is complementary to the target analyte.
Environmental Fate and Degradation Studies (e.g., in Soil Systems)
Understanding the environmental fate of synthetic organic compounds is crucial for assessing their potential impact. While no specific studies on the environmental degradation of this compound have been reported, general principles of organic chemistry can provide some insight. The amide bond is susceptible to hydrolysis, which can be mediated by acids, bases, or enzymes present in the environment. This would break the molecule into benzylamine (B48309) and 2-phenoxybutanoic acid.
The phenoxy linkage is generally more stable but can be cleaved under certain oxidative conditions. The aromatic rings of the benzyl and phenoxy groups are substrates for microbial degradation, often involving hydroxylation followed by ring cleavage. The rate and pathways of degradation would depend on various environmental factors such as soil type, pH, temperature, and the microbial communities present.
Table 3: Potential Degradation Products of this compound in the Environment
| Degradation Pathway | Primary Products |
| Amide Hydrolysis | Benzylamine, 2-Phenoxybutanoic acid |
| Ether Cleavage | Phenol (B47542), 2-hydroxybutanamide (B2969942) derivatives |
| Aromatic Ring Oxidation | Dihydroxylated intermediates |
Experimental studies are necessary to determine the actual environmental persistence, mobility, and degradation pathways of this compound.
Analytical Method Development for N Benzyl 2 Phenoxybutanamide in Research Contexts
Advanced Separation Techniques (e.g., Ultra-High Performance Liquid Chromatography, Supercritical Fluid Chromatography)
Advanced separation techniques are crucial for isolating N-benzyl-2-phenoxybutanamide from impurities, metabolites, or other matrix components, providing the necessary resolution and speed for modern research demands.
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC technology utilizes columns packed with sub-2 µm particles, which allows for separations with higher resolution, greater sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). lcms.czbjbms.org The high throughput of UHPLC is particularly advantageous in drug discovery and development, where large numbers of samples need to be analyzed efficiently. lcms.cz For this compound, a reversed-phase UHPLC method would likely be the primary choice for purity assessment and quantification.
A typical method would involve optimizing parameters such as column chemistry, mobile phase composition (including organic modifier and pH), gradient profile, and column temperature to achieve optimal separation from any related substances.
Table 1: Illustrative UHPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | UHPLC System with UV Detector |
| Column | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1 µL |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. uva.es Supercritical fluids possess low viscosity and high diffusivity, which enables high-efficiency separations at high flow rates with low backpressure. uva.es SFC is considered a "green" technology due to the reduced consumption of organic solvents compared to HPLC. uva.es Its unique selectivity makes it an excellent alternative or complementary technique to reversed-phase LC, especially for the separation of chiral compounds or complex mixtures. uva.esnih.gov
For this compound, an SFC method could be developed for both analytical-scale quantification and preparative-scale purification of derivatives.
Table 2: Illustrative SFC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | Analytical SFC System with UV Detector |
| Column | 2-Ethylpyridine, 3.0 µm, 3.0 x 100 mm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Co-solvent) | Methanol with 20 mM Ammonium (B1175870) Acetate |
| Gradient | 5% to 40% B over 5 minutes |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide unparalleled specificity and sensitivity for the analysis of this compound, particularly in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. lcms.cztorvergata.it This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. kuleuven.be In tandem MS, a specific parent ion is selected, fragmented, and one or more specific product ions are monitored, a process known as Multiple Reaction Monitoring (MRM). lcms.cz This high degree of specificity allows for the accurate quantification of analytes even at very low concentrations in complex matrices like plasma or urine. torvergata.it This is critical for pharmacokinetic studies of this compound. torvergata.it
Table 3: Illustrative LC-MS/MS MRM Parameters for this compound
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 270.2 | 91.1 (benzyl fragment) | 25 |
| This compound | 270.2 | 177.1 (phenoxybutanamide fragment) | 15 |
| Internal Standard (Hypothetical) | 275.2 | 91.1 (benzyl fragment) | 25 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique suitable for the analysis of volatile and thermally stable compounds. umich.edunih.gov The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. nih.govgcms.cz For a compound like this compound, its volatility and thermal stability would need to be assessed. If it is not sufficiently volatile, derivatization may be required to increase its volatility and improve its chromatographic properties. umich.edu GC-MS provides high chromatographic resolution and generates reproducible mass spectra that are useful for structural elucidation and library matching. researchgate.net
Table 4: Illustrative GC-MS Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | 150 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |
| Injector Temperature | 270 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
| Key Mass Fragments (Hypothetical) | m/z 91, 106, 177, 269 |
Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis
These methods are often employed for routine analysis in quality control settings due to their simplicity, speed, and cost-effectiveness.
Spectrophotometric Methods
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceuticals. juniperpublishers.com It is based on the principle that the amount of light absorbed by a substance at a specific wavelength is directly proportional to its concentration (Beer-Lambert law). juniperpublishers.com Given that this compound contains phenyl rings, it is expected to possess a UV chromophore, making it suitable for direct UV spectrophotometric analysis. The method is valued for its simplicity and ability to analyze drugs with minimal sample preparation. juniperpublishers.com
Table 5: Illustrative Linearity Data for Spectrophotometric Analysis of this compound
| Concentration (µg/mL) | Absorbance at 254 nm (AU) |
|---|---|
| 2.0 | 0.102 |
| 5.0 | 0.255 |
| 10.0 | 0.510 |
| 15.0 | 0.764 |
| 20.0 | 1.021 |
| Correlation Coefficient (r²) | 0.9998 |
Spectrofluorimetric Methods
Spectrofluorimetry is an analytical technique that measures the fluorescence of a sample. It is generally more sensitive and selective than spectrophotometry. mdpi.com For a compound to be analyzed by this method, it must either be naturally fluorescent or be derivatized with a fluorescent reagent. mdpi.com If this compound possesses native fluorescence, a direct method can be developed by identifying its optimal excitation and emission wavelengths. If not, a derivatization strategy could be employed, for example, by reacting a functional group on a derivative with a reagent like o-phthalaldehyde. mdpi.com
Table 6: Illustrative Validation Summary for a Spectrofluorimetric Method
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 100 ng/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantitation (LOQ) | 8.0 ng/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Development of High-Throughput Screening Assays for Derivatives
High-Throughput Screening (HTS) is a key process in drug discovery used to test a large number of chemical compounds for a specific biological activity. nih.gov HTS assays must be rapid, robust, and amenable to automation. nih.govdrugtargetreview.com When developing derivatives of this compound, an HTS assay would be essential to identify promising lead compounds from a chemical library. nih.gov
The development of such an assay involves selecting an appropriate format (e.g., biochemical or cell-based), optimizing assay conditions, and validating its performance. nih.gov For example, if derivatives of this compound are being investigated as enzyme inhibitors, a fluorescence-based assay could be developed to measure enzyme activity.
Table 7: Illustrative HTS Assay for Screening this compound Derivatives
| Parameter | Description |
|---|---|
| Assay Target | Hypothetical Enzyme 'X' |
| Assay Principle | Fluorescence Polarization (FP) |
| Assay Format | 384-well microplate |
| Detection Method | Measurement of change in polarization of a fluorescently labeled ligand upon binding to Enzyme X |
| Compound Concentration | 10 µM |
| Assay Readout | Decrease in fluorescence polarization indicates displacement of the fluorescent ligand by an active inhibitor |
| Validation Metric (Z'-factor) | > 0.5 |
Quality Control and Reference Standard Characterization
A well-characterized reference standard is the cornerstone of all quantitative analytical work, ensuring the accuracy and reliability of results. scribd.com The reference standard for this compound must be thoroughly characterized to confirm its identity, purity, and potency. This involves a battery of tests, and the results are documented in a Certificate of Analysis. scribd.com The purity is often determined by a mass balance approach, combining results from chromatographic purity, water content, residual solvents, and non-volatile residue. scribd.com
Table 8: Illustrative Certificate of Analysis Data for this compound Reference Standard
| Test | Method | Result |
|---|---|---|
| Identity | Infrared (IR) Spectroscopy | Conforms to structure |
| Identity | ¹H NMR Spectroscopy | Conforms to structure |
| Identity | Mass Spectrometry (MS) | Consistent with molecular weight |
| Chromatographic Purity | UHPLC (Area %) | 99.8% |
| Water Content | Karl Fischer Titration | 0.10% |
| Residual Solvents | GC-HS | < 0.05% |
| Residue on Ignition | USP <281> | < 0.05% |
| Assay (by Mass Balance) | Calculation | 99.6% |
Intellectual Property and Patent Landscape Analysis of N Benzyl 2 Phenoxybutanamide
Patentability Assessment of Novel Derivatives and Synthetic Routes
The patentability of new chemical compounds and the methods used to create them hinges on meeting specific legal criteria: novelty, inventive step (non-obviousness), and industrial applicability. rsc.org For medicinal chemists and academic researchers, securing patent protection is vital as it shields novel discoveries from competition, allowing innovators to recoup the significant investment required for drug development. acs.org
Novel Derivatives: A novel derivative of N-benzyl-2-phenoxybutanamide would need to be structurally different from any previously disclosed compound. The patent landscape for related structures, such as N-benzylbenzamide derivatives, indicates that modifications to the core structure can lead to patentable new chemical entities (NCEs). For instance, patents have been granted for N-benzyl-2-phenoxybenzamide derivatives that act as modulators of prostaglandin (B15479496) E2 (PGE2) receptors. google.com Similarly, novel N-benzylbenzamide derivatives have been developed and studied as tubulin polymerization inhibitors for their potential antitumor activities. nih.gov
To be patentable, a new derivative must not only be novel but also possess an "inventive step," meaning it is not an obvious modification to a person skilled in the art. This often requires demonstrating unexpected or improved properties, such as enhanced biological activity, better selectivity, or a more favorable metabolic profile compared to existing compounds. acs.org Secondary pharmaceutical patents, which can cover new medical uses, dosages, or enantiomers of known compounds, are also a strategic option, although they can face challenges related to obviousness. acs.org
Synthetic Routes: Patents can also be obtained for new and inventive methods of synthesizing a compound. bailey-walsh.com A novel synthetic route for this compound or its derivatives could be patentable if it offers significant advantages over existing methods. These advantages might include:
Higher yields
Fewer reaction steps
Use of less expensive or hazardous starting materials
Improved stereoselectivity
Amenability to large-scale production google.com
For example, a patent for preparing amide derivatives highlighted a method that was more economical, involved a briefer procedure, and allowed for easier elimination of by-products, making it suitable for mass production. google.com Research into new catalytic methods for amide formation, such as those using palladium-based catalysts for cross-coupling reactions, also represents an area where novel, patentable synthetic processes can be developed. mdpi.com
The following table summarizes the key criteria for patentability:
| Criteria | Description for a Novel Derivative | Description for a Novel Synthetic Route |
| Novelty | The specific chemical structure has not been previously disclosed in any public forum (e.g., patents, publications). | The specific sequence of reactions and conditions has not been previously described. |
| Inventive Step (Non-Obviousness) | The derivative exhibits unexpected properties or solves a technical problem in a way not obvious to an expert in the field. acs.org | The route provides surprising advantages (e.g., significantly higher efficiency, novel catalyst) that would not be obvious. google.com |
| Industrial Applicability | The compound can be made and used in some form of industry, which in pharmaceuticals is broadly interpreted. rsc.org | The process is reproducible and can be used to manufacture the compound. rsc.org |
Freedom-to-Operate Analysis in Academic Research
Freedom-to-operate (FTO) analysis is the process of determining whether a planned activity, such as research, development, or commercialization of a product, is likely to infringe on the intellectual property rights of others. wipo.int While academic research in the United States has been shown to constitute infringement, patent holders are often unlikely to sue academic researchers due to the low potential for financial damages. igert.org However, as a project moves from basic research toward commercial development, the importance of a thorough FTO analysis increases significantly. igert.orgscienceopen.com
For an academic researcher working with this compound, an FTO analysis would involve searching patent databases for existing patents that could cover:
The compound itself or structurally similar compounds.
The specific use of the compound being investigated.
The synthetic methods used to produce the compound. youtube.com
Any screening methods or biological targets used in the research. igert.org
Even if a researcher has a patent on a novel derivative, they may not have the freedom to commercialize it if its synthesis or use infringes upon a broader, pre-existing patent. youtube.com An FTO analysis helps identify these potential IP obstacles early, allowing for the development of strategies to mitigate risk. These strategies can include licensing the necessary technology, altering the research plan to "invent around" the patented technology, or challenging the validity of the blocking patent. wipo.int
| Phase of Research | Relevance of FTO Analysis | Potential Actions |
| Early-Stage Discovery | Low risk of litigation, but good practice to be aware of the patent landscape. igert.org | Conduct preliminary patent searches to understand existing IP. |
| Lead Optimization | Increased importance as a specific compound is selected for development. | Perform a more detailed FTO search for the lead compound and its synthesis. |
| Preclinical Development | Critical before significant investment in further studies. igert.org | Obtain a formal FTO opinion from a patent attorney; consider licensing or design-around strategies. scienceopen.com |
| Commercialization | Essential to avoid infringement lawsuits that could block market entry. wipo.int | Secure necessary licenses; ensure all aspects of the product and its manufacture are clear of third-party patents. |
Analysis of Patent Trends and Licensing Opportunities
The pharmaceutical industry is increasingly relying on external innovation, with a significant percentage of blockbuster drugs originating from licensing deals rather than in-house development. laboratoriosrubio.com This trend creates substantial opportunities for academic institutions and smaller biotech companies to license their discoveries to larger pharmaceutical firms. ey.com
Patent Trends: Patenting in medicinal chemistry is robust, with a focus on securing composition of matter claims for new chemical entities, as these provide the strongest form of protection. ox.ac.uk There is also a trend towards patenting specific improvements, such as new formulations, enantiomer-specific drugs, and new medical uses for known compounds. acs.org For a compound like this compound, patent trends would likely follow this pattern, with initial patents covering the core structure and its analogs, followed by subsequent patents on specific therapeutic applications or optimized forms.
Licensing Opportunities: A novel and patented derivative of this compound with promising preclinical data would represent a strong licensing opportunity. umbrex.com Pharmaceutical companies actively seek to in-license promising compounds to fill gaps in their pipelines, particularly in therapeutic areas with high unmet medical needs like oncology, neurodegenerative diseases, and inflammation. ey.comtradespace.io
Licensing agreements for early-stage compounds typically involve a combination of financial components. umbrex.com The structure of these deals can vary widely based on the stage of development, the novelty of the technology, and the market potential.
| Component of Licensing Deal | Description | Example Scenario |
| Upfront Payment | An initial payment made upon signing the agreement. umbrex.com | A pharmaceutical company pays an academic institution an upfront fee to secure exclusive rights to a patented compound series. |
| Milestone Payments | Payments tied to the achievement of specific development, regulatory, or sales goals. umbrex.com | Additional payments are made upon successful completion of Phase I trials, submission of a New Drug Application (NDA), and first commercial sale. |
| Royalties | A percentage of net sales paid to the licensor if the product reaches the market. umbrex.com | The institution receives a tiered royalty on annual sales of the approved drug. |
| Research Funding | The licensee may provide funding for continued collaborative research on the licensed technology. | The company funds further research in the inventor's lab to explore the compound's mechanism of action. |
Strategic Considerations for Academic Patenting
For academic researchers, navigating the patenting process requires a strategic approach that balances the pursuit of scientific knowledge with the potential for commercialization. ox.ac.uk Patents are a crucial tool in drug discovery, providing the incentive for companies to invest in the long and expensive process of bringing a new therapy to market. acs.org
Key strategic considerations include:
When to File: A patent application must be filed before any public disclosure of the invention (e.g., in a journal article, conference presentation, or thesis). This requires careful planning to protect IP rights without unduly delaying publication. rsc.org
What to Claim: The patent claims define the scope of the protection. It is strategic to draft broad claims that cover not only a specific compound but also a class of related compounds, their synthesis, and their methods of use. bailey-walsh.com This creates a stronger patent that is more difficult for competitors to design around.
Conducting Prior Art Searches: A thorough search of existing patents and scientific literature is essential to ensure the invention is truly novel and to strengthen the patent application. bailey-walsh.com
Gathering Sufficient Data: Patent applications, particularly in the pharmaceutical field, must include enough experimental data to demonstrate that the invention is credible and can be reproduced. This is known as the "sufficiency" or "enablement" requirement. rsc.org
International Protection: Since patent rights are territorial, decisions must be made about where to seek protection. Filing an international patent application through the Patent Cooperation Treaty (PCT) can be a cost-effective strategy to preserve the option of seeking protection in multiple countries. bailey-walsh.com
By carefully considering these factors, academic researchers can build a robust intellectual property portfolio around their discoveries, enhancing the potential for their innovations to be translated into new medicines.
Future Research Directions and Challenges for N Benzyl 2 Phenoxybutanamide Studies
Exploration of Undiscovered Biological Targets and Mechanisms
The initial and most critical step in elucidating the therapeutic potential of N-benzyl-2-phenoxybutanamide is the identification of its biological targets and mechanisms of action. The structural motifs within the molecule, namely the N-benzyl group and the phenoxybutanamide core, are present in various biologically active compounds, suggesting a range of possibilities. For instance, numerous N-benzyl derivatives have demonstrated activity as anticonvulsants, while others act as agonists for serotonin (B10506) receptors like 5-HT2A/2C nih.govnih.gov.
Future research should, therefore, embark on a systematic screening of this compound against a diverse panel of biological targets. This could include G-protein coupled receptors (GPCRs), ion channels, and enzymes, which are common targets for structurally related molecules. High-throughput screening (HTS) campaigns, coupled with phenotypic screening approaches, could reveal unexpected biological activities and provide initial leads.
Once a potential biological target is identified, detailed mechanistic studies would be imperative. This would involve a combination of in vitro biochemical and cellular assays to confirm the interaction between this compound and its target, and to understand how this interaction modulates cellular function. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to characterize the binding affinity and thermodynamics of the interaction.
A significant challenge in this exploration will be the vastness of the biological space. Prioritizing which targets to investigate will require careful consideration of the compound's structural features and any preliminary screening data. Furthermore, the potential for polypharmacology, where a compound interacts with multiple targets, should be considered, as this can lead to both therapeutic benefits and adverse effects.
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The synthesis of amides is a cornerstone of organic and medicinal chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant chemical waste ucl.ac.uk. Future research into this compound should prioritize the development of novel, sustainable synthetic methodologies for its production.
Green chemistry principles offer a roadmap for this endeavor. This includes the exploration of catalytic methods for direct amidation, which avoid the use of coupling reagents and minimize byproduct formation acs.orgresearchgate.net. The use of reusable catalysts, such as acidic ionic liquids, could further enhance the sustainability of the synthesis acs.org. Additionally, enzymatic methods, utilizing lipases in green solvents, present a biodegradable and highly selective alternative for amide bond formation nih.gov.
Another avenue for sustainable synthesis lies in the use of flow chemistry. Continuous-flow reactors can offer improved heat and mass transfer, leading to higher yields, shorter reaction times, and enhanced safety, particularly for reactions that are exothermic or involve hazardous reagents. The integration of in-line purification techniques can further streamline the process and reduce the reliance on traditional, solvent-intensive chromatography.
The primary challenge in developing these sustainable methods will be achieving high efficiency and scalability. While many green chemistry approaches have been demonstrated at the laboratory scale, their translation to larger-scale production can be complex. Overcoming these challenges will require a concerted effort from both academic and industrial researchers.
| Synthetic Methodology | Key Advantages | Potential Challenges |
| Catalytic Direct Amidation | Atom economy, reduced waste | Catalyst stability and reusability |
| Enzymatic Synthesis | High selectivity, mild conditions | Enzyme cost and stability, substrate scope |
| Flow Chemistry | Enhanced safety and efficiency | Initial setup cost, process optimization |
Integration of Artificial Intelligence and Machine Learning in Compound Design
AI and ML algorithms can be employed to predict the biological activity and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of this compound and its derivatives thedatalab.comnih.gov. By training models on existing data for structurally similar compounds, researchers can prioritize which analogs to synthesize and test, thereby accelerating the lead optimization process.
The main challenge in applying AI and ML to the study of this compound will be the limited availability of specific data for this compound. The accuracy of AI models is highly dependent on the quality and quantity of the training data nih.gov. Therefore, initial efforts will need to focus on generating a robust dataset through experimental studies. The "black box" nature of some AI algorithms can also pose a challenge in understanding the rationale behind their predictions, although the development of explainable AI (XAI) is helping to address this issue.
Addressing Stereoselectivity Challenges in Synthesis and Biological Evaluation
This compound possesses a chiral center at the second carbon of the butanamide chain. This means that it can exist as two enantiomers, which are non-superimposable mirror images of each other. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have significantly different biological activities, pharmacokinetic profiles, and toxicities.
A critical future research direction will be the stereoselective synthesis of the individual enantiomers of this compound. This will allow for the separate biological evaluation of each stereoisomer to determine which one is responsible for the desired therapeutic effect and which may be associated with off-target effects or toxicity. Various methods for asymmetric synthesis can be explored, including the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions.
The biological evaluation of the individual enantiomers will be crucial for understanding the structure-activity relationship (SAR) at a three-dimensional level. This knowledge is essential for the rational design of more potent and selective analogs.
The primary challenge in this area will be the development of efficient and scalable methods for stereoselective synthesis. Chiral separations can be costly and time-consuming, so the development of a direct asymmetric synthesis is highly desirable. Furthermore, ensuring the stereochemical stability of the desired enantiomer throughout the formulation and administration process will be an important consideration.
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. Advancing the study of this compound will require the expertise of researchers from a wide range of scientific disciplines.
Medicinal chemists will be essential for the design and synthesis of this compound and its analogs stonybrook.edurroij.com. Pharmacologists and biochemists will be needed to elucidate the compound's biological targets and mechanisms of action. Computational chemists and data scientists will play a crucial role in applying AI and ML for compound design and property prediction nih.gov.
Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between fundamental research and clinical development acs.org. Such partnerships can provide access to specialized equipment, compound libraries, and expertise in drug development and regulatory affairs.
The main challenge in fostering these collaborations is often logistical and administrative. Establishing effective communication channels and clear intellectual property agreements is essential for a successful partnership. Overcoming these hurdles will be key to unlocking the full potential of this compound as a potential therapeutic agent. The future of drug discovery is increasingly moving towards a model of open innovation, where collaboration and data sharing are encouraged to accelerate the development of new medicines.
Q & A
Q. Methodological Answer :
- Reaction Conditions : Prioritize solvent selection (e.g., dichloromethane for acylation reactions) and temperature control (room temperature for stability of intermediates) .
- Catalysts : Use phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to enhance alkylation efficiency .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound from byproducts like unreacted benzyl chloride .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor reactions with TLC (silica gel, UV visualization) .
Basic: How do researchers characterize this compound’s structural and physicochemical properties?
Q. Methodological Answer :
- Spectroscopic Analysis :
- NMR : -NMR (400 MHz, CDCl) to identify benzyl protons (δ 4.3–4.5 ppm) and phenoxy aromatic signals (δ 6.8–7.4 ppm) .
- IR : Confirm carbonyl (C=O) stretch at ~1650 cm and amide N–H bend at ~3300 cm .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 298.1443) .
- Thermal Stability : DSC analysis to determine melting point and decomposition temperature .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Q. Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., electron-withdrawing groups on the benzyl ring) and correlate with bioactivity (e.g., IC values in enzyme assays) .
- Data Normalization : Control for assay variability (e.g., cell line viability, solvent effects) using internal standards like doxorubicin for cytotoxicity studies .
- Meta-Analysis : Cross-reference PubChem and NIST data to identify inconsistencies in reported logP or solubility values .
Advanced: How can researchers design experiments to analyze this compound’s metabolic stability?
Q. Methodological Answer :
- In Vitro Models : Use liver microsomes (human or rat) with NADPH cofactors to measure half-life () and intrinsic clearance .
- LC-MS/MS Quantification : Develop a validated method with MRM transitions (e.g., m/z 298→105 for parent compound) and stable isotope-labeled internal standards .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Advanced: What computational approaches predict this compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in target proteins (e.g., COX-2 or β-amyloid) with flexible side-chain sampling .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
- QSAR Modeling : Apply Random Forest algorithms to correlate substituent descriptors (e.g., Hammett σ) with IC values .
Advanced: How to address challenges in scaling up this compound synthesis for preclinical studies?
Q. Methodological Answer :
- Process Optimization : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., benzyl chloride) .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability .
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
